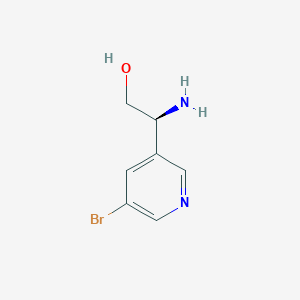![molecular formula C7H11F2NO2S B13559732 rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide: is a synthetic compound characterized by its unique bicyclic structure and the presence of difluoromethylene and methanesulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the difluoromethylene group, and subsequent attachment of the methanesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The difluoromethylene group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide involves its interaction with specific molecular targets. The difluoromethylene group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide moiety may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- [(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide
- [(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide
Uniqueness: rac-[(1R,5R)-2,2-difluorobicyclo[310]hexan-1-yl]methanesulfonamide is unique due to its specific stereochemistry and the presence of both difluoromethylene and methanesulfonamide groups
Eigenschaften
Molekularformel |
C7H11F2NO2S |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
[(1R,5R)-2,2-difluoro-1-bicyclo[3.1.0]hexanyl]methanesulfonamide |
InChI |
InChI=1S/C7H11F2NO2S/c8-7(9)2-1-5-3-6(5,7)4-13(10,11)12/h5H,1-4H2,(H2,10,11,12)/t5-,6-/m1/s1 |
InChI-Schlüssel |
HMWDKKQHIUUPES-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC([C@@]2([C@H]1C2)CS(=O)(=O)N)(F)F |
Kanonische SMILES |
C1CC(C2(C1C2)CS(=O)(=O)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)
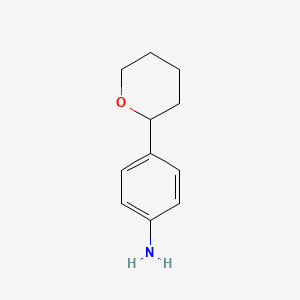
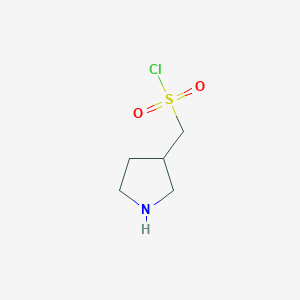

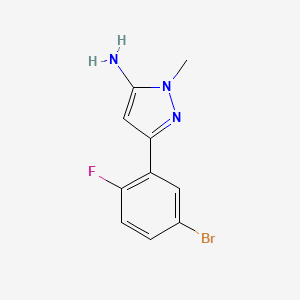



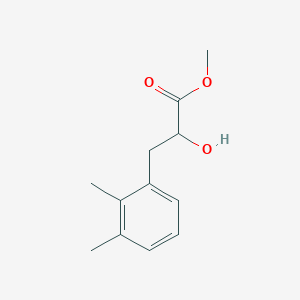
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
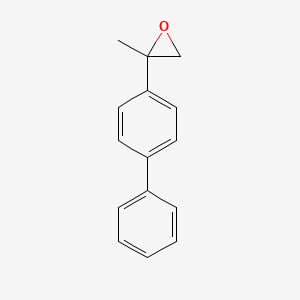
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
